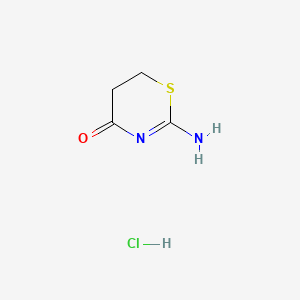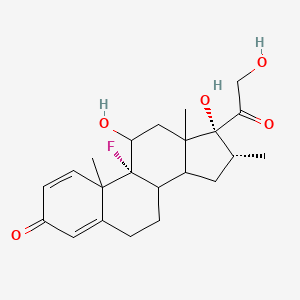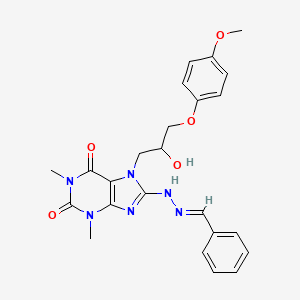
N-(Trifluoroacetyl)-N'-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TFATU , is a synthetic organic compound. Its chemical structure consists of a trifluoroacetyl group attached to a urea moiety, with an additional trifluoromethyl-substituted phenyl ring. TFATU is widely used as a reagent in organic synthesis due to its unique properties.
Vorbereitungsmethoden
a. Synthesewege: TFATU kann über verschiedene Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Trifluoressigsäureanhydrid mit Anilin unter Bildung des entsprechenden Trifluoracethylanilids. Die anschließende Behandlung mit Phosgen oder Triphosgen führt zur Bildung von TFATU. Der gesamte Syntheseweg ist wie folgt:
Anilin+Trifluoressigsäureanhydrid→TrifluoracethylanilidTrifluoracethylanilid+Phosgen oder Triphosgen→TFATU
b. Industrielle Produktion: TFATU ist im Handel erhältlich und kann bei Chemikalienlieferanten erworben werden. Die großtechnische industrielle Produktion erfolgt in der Regel nach den oben genannten Synthesewegen.
Analyse Chemischer Reaktionen
a. Reaktivität: TFATU beteiligt sich an verschiedenen chemischen Reaktionen:
Acylierungen: TFATU wirkt als Acylierungsmittel und überträgt die Trifluoracethylgruppe auf Nukleophile wie Amine, Alkohole und Thiole.
Harnstoffbildung: Die Harnstoffgruppe in TFATU kann mit primären Aminen unter Bildung von Harnstoffen reagieren.
Amidbildung: TFATU kann mit Carbonsäuren unter Bildung von Amiden reagieren.
Nukleophile: Amine, Alkohole und Thiole.
Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan (CH₂Cl₂) und Acetonitril (CH₃CN).
Temperatur: Reaktionen erfolgen typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen.
c. Hauptprodukte: Die Hauptprodukte, die aus TFATU-Reaktionen gebildet werden, sind trifluoracethylierte Amine, Harnstoffe und Amide.
Wissenschaftliche Forschungsanwendungen
TFATU findet Anwendung in verschiedenen Bereichen:
Organische Synthese: TFATU ist ein vielseitiges Reagenz für Acylierungsreaktionen, wodurch es wertvoll bei der Herstellung von pharmazeutischen Zwischenprodukten und Feinchemikalien ist.
Peptidsynthese: Es wird häufig für Peptidkupplungsreaktionen verwendet.
Medizinische Chemie: Forscher verwenden TFATU in der Arzneimittelforschung und -entwicklung.
5. Wirkmechanismus
Der genaue Mechanismus, durch den TFATU seine Wirkung entfaltet, hängt von der jeweiligen Reaktion ab. Bei Acylierungen überträgt es die Trifluoracethylgruppe auf das Nukleophil und bildet eine neue Bindung. Bei der Peptidsynthese erleichtert es die Amidbindungsbildung zwischen Aminosäuren.
Wirkmechanismus
The exact mechanism by which TFATU exerts its effects depends on the specific reaction. In acylations, it transfers the trifluoroacetyl group to the nucleophile, forming a new bond. In peptide synthesis, it facilitates amide bond formation between amino acids.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von TFATU liegt in seiner Trifluoracethylgruppe, die im Vergleich zu anderen Acylierungsmitteln eine erhöhte Reaktivität und Stabilität verleiht. Ähnliche Verbindungen sind Benzoylchlorid, Acetylchlorid und andere Acylchloride.
Eigenschaften
CAS-Nummer |
340263-96-9 |
|---|---|
Molekularformel |
C10H6F6N2O2 |
Molekulargewicht |
300.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)5-2-1-3-6(4-5)17-8(20)18-7(19)10(14,15)16/h1-4H,(H2,17,18,19,20) |
InChI-Schlüssel |
KTYHTAPRHUMVJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)



![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12005368.png)



![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![[2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B12005388.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)

